Product packaging for Caldiamide sodium hydrate(Cat. No.:CAS No. 122760-91-2)

Caldiamide sodium hydrate

Cat. No.: B220483
CAS No.: 122760-91-2
M. Wt: 497.5 g/mol
InChI Key: FHOBFNOBIIQSOV-UHFFFAOYSA-K
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Description

Contextualization within Chemical Sciences and Biomedical Research

In the vast landscape of chemical sciences, caldiamide sodium hydrate (B1144303) is primarily recognized as a chelating agent. Its molecular structure, derived from diethylenetriaminepentaacetic acid (DTPA), features multiple carboxylate and amino groups that can form stable complexes with metal ions. This ability to sequester metal ions makes it a subject of interest in inorganic and coordination chemistry.

From a biomedical research perspective, caldiamide sodium hydrate has been investigated for its role as a component in pharmaceutical formulations. google.com Specifically, it has been used as an additive in contrast media for Magnetic Resonance Imaging (MRI). wiley.com Its function in this context is to act as a stabilizing agent, complexing with calcium ions. wiley.com The study of such compounds is crucial for developing safer and more effective diagnostic tools. Furthermore, its nature as a calcium-containing compound places it within the broader research area of agents used to manage conditions related to ion imbalances, such as hyperphosphatemia in patients with chronic kidney disease, although it is not a primary therapeutic for this condition. renalfellow.orgnih.gov

Historical Trajectories and Emerging Research Directions

The development of caldiamide sodium is linked to the advancement of chelating agents and their applications in medicine. The synthesis of caldiamide from DTPA-bisanhydride and methylamine, followed by complexation with calcium hydroxide (B78521) and sodium hydroxide, has been described in the literature. wiley.com Historically, its most notable application has been as a component in the formulation of the MRI contrast agent gadodiamide (B1674392). google.comwiley.com

Emerging research directions appear to be focused on understanding the stability and long-term effects of chelating agents used in medical applications. While direct research on this compound is not extensive, the broader field is moving towards designing more stable and biocompatible chelating agents. wiley.com There is also a growing interest in the role of excipients and additives in drug stability and efficacy, a field where this compound serves as a relevant example. researchgate.net

Significance of Hydration State in Compound Stability and Reactivity

The hydration state of a pharmaceutical compound, referring to the presence of water molecules within the crystal lattice, is a critical factor influencing its physical and chemical properties. wikipedia.org For many active pharmaceutical ingredients (APIs), the state of hydration can significantly affect solubility, dissolution rate, and ultimately, bioavailability. wikipedia.orgencyclopedia.pub Hydrates are often more thermodynamically stable under standard conditions compared to their anhydrous counterparts. encyclopedia.pub

Water molecules, due to their small size and ability to act as both hydrogen bond donors and acceptors, play a crucial role in stabilizing the crystal structure of a compound. researchgate.netencyclopedia.pub The presence of water can, however, also impact reactivity, potentially leading to degradation pathways or altering the interaction with other components in a formulation. researchgate.net Substances that readily absorb moisture from the air are termed hygroscopic, a property that can affect the stability and handling of the material. wikipedia.orgmade-in-china.com

For this compound, its hygroscopic nature necessitates specific storage conditions, typically in a refrigerator under an inert atmosphere, to maintain its stability. made-in-china.comhaihangchem.com The water molecule in its structure is believed to enhance its solubility in aqueous media. Understanding the precise role of water in the crystal lattice of this compound is essential for ensuring the quality, stability, and performance of any formulation in which it is used. researchgate.net

Overview of Current Academic Research Trends

Current academic research trends relevant to this compound are largely centered on the broader categories to which it belongs: chelating agents and pharmaceutical excipients. There is significant research into the development of new phosphate (B84403) binders for managing hyperphosphatemia, with a focus on non-calcium-based agents to avoid potential side effects associated with calcium loading. renalfellow.orgnih.gov Novel therapies like tenapanor, which works by inhibiting sodium-hydrogen exchanger 3, are being explored as alternatives or adjuncts to traditional binders. nih.govrevistanefrologia.comardelyx.com

In the field of diagnostic imaging, research continues to focus on the stability of gadolinium-based contrast agents and the role of additives like caldiamide. Studies have investigated the relationship between the stability of these agents and potential adverse effects, underscoring the importance of understanding the chemistry of all components in the formulation. wiley.com The synthesis and characterization of new chelating ligands with improved safety and efficacy profiles remain an active area of investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H29CaN5NaO8+3 B220483 Caldiamide sodium hydrate CAS No. 122760-91-2

Properties

CAS No.

122760-91-2

Molecular Formula

C16H29CaN5NaO8+3

Molecular Weight

497.5 g/mol

IUPAC Name

calcium;sodium;2-[bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;hydrate

InChI

InChI=1S/C16H29N5O8.Ca.Na.H2O/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2;;;/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29);;;1H2/q;+2;+1;/p-3

InChI Key

FHOBFNOBIIQSOV-UHFFFAOYSA-K

SMILES

CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].O.[Na+].[Ca+2]

Canonical SMILES

CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].O.[Na+].[Ca+2]

Origin of Product

United States

Synthetic Methodologies and Process Optimization for Caldiamide Sodium Hydrate

Established Synthetic Pathways for Caldiamide Sodium

The primary route for synthesizing Caldiamide Sodium involves the reaction of a complexing agent with calcium and sodium ions. The foundational starting material for this process is typically Diethylenetriaminepentaacetic acid bismethylamide (DTPA-BMA). google.com

Chelation-Based Synthesis Strategies

Caldiamide Sodium's structure is fundamentally based on a polyaminopolycarboxylate ligand that acts as a chelating agent. google.com The synthesis is a direct chelation reaction where the ligand, DTPA-BMA, coordinates with calcium (Ca²⁺) and sodium (Na⁺) ions. This process involves the formation of multiple coordinate bonds between the metal ions and the nitrogen and oxygen atoms within the DTPA-BMA molecule, resulting in a stable, water-soluble complex. rjpbcs.com The efficiency of the chelation is central to the synthesis, forming the core of the Caldiamide Sodium molecule.

Neutralization Reactions and Controlled Conversion

The synthesis can be characterized as a neutralization reaction. utexas.edulibretexts.org The starting material, DTPA-BMA, is an acidic organic molecule. This acid is reacted with basic sources of calcium and sodium. google.com For instance, a common method involves reacting DTPA-BMA with a calcium base, such as calcium hydroxide (B78521), and a sodium base, like sodium hydroxide. google.com This acid-base reaction results in the formation of the corresponding salt, Caldiamide Sodium, and water. siyavula.com The controlled conversion of the acidic starting material into its dual-metal salt is a critical step in the synthesis. utexas.edu

Reagent Selection and Stoichiometric Considerations

The selection of appropriate reagents is crucial for the successful synthesis of Caldiamide Sodium in high yield and purity. google.com The primary starting material is Diethylenetriaminepentaacetic acid bismethylamide (DTPA-BMA). google.comnih.gov

Table 1: Reagent Selection for Caldiamide Sodium Synthesis

Reagent Type Examples Source
Starting Material Diethylenetriaminepentaacetic acid bismethylamide (DTPA-BMA) google.com
Calcium Source Calcium hydroxide, Calcium acetate, Methoxy calcium google.com

Stoichiometry, the quantitative relationship between reactants, must be carefully controlled. A Korean patent on the process specifies that the calcium and sodium sources should ideally be added in a range of 0.5 to 2 equivalents with respect to the DTPA-BMA. google.com Using less than 0.5 equivalents results in poor yield, while exceeding 2 equivalents can lead to over-reaction, where more than one calcium or sodium ion might bind to a single DTPA-BMA molecule, leading to impurities. google.com

Reaction Conditions and Process Engineering

Optimizing reaction conditions is essential for maximizing the efficiency of the synthesis and the quality of the final product. This includes managing the solvent environment, pH, and temperature.

Influence of Solvent Systems and Aqueous Media

The primary solvent used during the core synthesis of Caldiamide Sodium is distilled water. google.com DTPA-BMA is first dissolved in water, creating an aqueous medium for the reaction with the calcium and sodium sources. google.com

Following the initial synthesis, purification processes often involve various organic solvents. A Chinese patent describes a refining process that uses alcohol solvents such as methanol, ethanol, propanol, or butanol for recrystallization. google.com Further purification steps, like beating, may utilize polar aprotic solvents including acetone (B3395972), acetonitrile (B52724), or dimethylformamide to achieve high purity suitable for pharmaceutical standards. google.com The final product is often isolated through techniques like crystallization, lyophilization (freeze-drying), or spray drying to remove all solvents. google.com

pH Control and Ligand Coordination Optimization

Precise control over the reaction's pH and temperature is critical for optimizing ligand coordination and ensuring the formation of the desired Caldiamide Sodium complex. The reaction is typically conducted at temperatures ranging from 20°C to 60°C. google.com For example, one described method involves dissolving the starting material at 50°C and then conducting the reactions with the metal sources at 55°C. google.com Maintaining the correct pH throughout the reaction is essential for the deprotonation of the carboxylic acid groups on the DTPA-BMA, which allows for effective chelation of the Ca²⁺ and Na⁺ ions. This controlled environment ensures the stability of the resulting complex and maximizes the yield of the final product.

Temperature Regulation in Synthesis Steps

The synthesis of Caldiamide sodium hydrate (B1144303) involves carefully controlled temperature conditions to ensure reaction completion, high yield, and purity. The process, which starts with Diethylenetriaminepentaacetic acid bismethylamide (DTPA-BMA), requires precise temperature management throughout several key stages. google.com

The initial step involves dissolving the starting material, DTPA-BMA, in distilled water. This dissolution is typically facilitated by heating the mixture. A Korean patent describes heating the solution to 50°C for three hours to ensure complete dissolution. google.com Following dissolution, the reaction with a calcium source, such as calcium hydroxide, and a sodium source, like sodium hydroxide, is conducted at a controlled temperature. The reaction temperature is maintained within a specific range, generally between 20°C and 60°C, to drive the reaction forward efficiently. google.com One exemplary synthesis protocol specifies reacting the mixture with calcium hydroxide at 55°C for four hours, followed by a reaction with sodium hydroxide at the same temperature for an additional three hours. google.com

In the subsequent purification stages, temperature control remains critical. A purification technology detailed in a Chinese patent specifies dissolving the crude Caldiamide sodium product in an alcohol solvent, such as methanol, by warming it to a temperature range of 30°C to 50°C. google.com The crystallization process is then induced by cooling. For instance, after adding an organic solvent like acetone, the solution is cooled to between 10°C and 15°C and stirred for several hours to facilitate crystal formation. google.com Maintaining these distinct temperature profiles for dissolution and crystallization is fundamental to separating the desired product from impurities.

Purification and Crystallization Techniques for High Purity Caldiamide Sodium

Achieving the high degree of purity required for Caldiamide sodium hydrate necessitates sophisticated purification and crystallization strategies. These methods are designed to effectively remove unreacted starting materials, by-products, and residual solvents.

Recrystallization Modalities and Solvent Selection

Recrystallization is a primary technique for purifying solid organic compounds by leveraging differences in solubility at varying temperatures. mt.comuomustansiriyah.edu.iq For Caldiamide sodium, a multi-step recrystallization process using a specific sequence of solvents has been developed to achieve high purity. google.com

The selection of an appropriate solvent system is the most critical aspect of this process. mnstate.edu An ideal solvent should dissolve the compound well at a higher temperature but poorly at a lower temperature, allowing for recovery of the purified crystals upon cooling. uomustansiriyah.edu.iq A documented purification method for Caldiamide sodium employs a two-solvent system initially. The crude product is first dissolved in a warm alcohol solvent, such as methanol, ethanol, propanol, or butanol. google.com Subsequently, an organic solvent in which Caldiamide sodium is less soluble, like acetone or tetrahydrofuran, is added to the filtrate. The solution is then cooled to induce crystallization of the purified product. google.com

A further purification step, known as beating, can be employed. This involves slurrying the recrystallized product in a polar aprotic solvent, such as acetonitrile or dimethyl sulfoxide (B87167) (DMSO), at a controlled temperature (e.g., 15°C to 20°C). google.com This process helps to remove any remaining impurities, resulting in a final product with purity levels reported to be as high as 99.9%. google.com

Filtration and Post-Synthesis Processing

Filtration is a crucial step that follows both the primary synthesis and the subsequent crystallization stages to separate the solid product from the liquid phase. After the initial synthesis reaction, the solution is filtered to remove any insoluble materials. A process for preparing Caldiamide sodium specifies the use of a membrane filter with a pore size of 0.45 µm to ensure a clear reaction solution before proceeding to the final isolation step. google.com

Following recrystallization, the purified crystals are separated from the mother liquor, which contains the dissolved impurities. This is typically achieved through vacuum filtration (sucking filtration) or centrifugation, which are efficient methods for separating the solid crystals from the solvent. google.com The collected filter cake is then washed with a small amount of a cold solvent, often one of the crystallization solvents like acetone, to rinse away any adhering mother liquor without significantly dissolving the purified product. google.com

Advanced Drying Techniques (Freeze-Drying, Spray Drying)

The final step in the isolation of high-purity this compound is the removal of all volatile solvents. While conventional oven drying can be used, advanced techniques such as freeze-drying (lyophilization) and spray drying are preferred as they offer significant advantages, particularly for producing a high-purity, solvent-free product. google.com

Freeze-Drying (Lyophilization): This technique involves freezing the purified product solution and then reducing the pressure to allow the frozen solvent to sublimate directly from a solid to a gas. core.ac.uk This process is conducted at low temperatures, which is ideal for thermally sensitive compounds. researchgate.net For Caldiamide sodium, using a lyophilizer instead of a crystallization solvent is highlighted as a superior method to obtain a high-purity product without the risk of residual solvents, which can be problematic in traditional crystallization. google.com The resulting product is often a porous, finely structured solid that can be easily reconstituted. core.ac.uk The process involves a primary drying phase (sublimation) and a secondary drying phase (desorption) to remove bound solvent molecules. mdpi.com

Spray Drying: This method involves atomizing a solution or slurry of the product into a hot gas stream. spray.com The liquid solvent rapidly evaporates, leaving behind a dry powder. The particle size of the resulting powder can be controlled by adjusting parameters such as nozzle size, pressure, and feed concentration. spray.com Like freeze-drying, spray drying is proposed as a method for producing Caldiamide sodium in high purity and is suitable for large-scale industrial production. google.com It is a rapid and continuous process capable of producing uniform particles. vitablend.nl

Strategies for Enhanced Yield and Scalability

The development of a commercially viable process for this compound focuses on maximizing yield and ensuring the process is scalable for industrial production. Several strategies are employed to achieve these goals.

One key strategy is the optimization of reaction conditions, including temperature and reaction time, as previously discussed. google.com The use of advanced drying techniques like freeze-drying and spray drying is another critical element for scalability. These methods can be run continuously and avoid the use of large volumes of crystallization solvents, which reduces processing time, lowers equipment installation costs, and minimizes environmental impact and potential for solvent contamination in the final product. google.com

Patented methods for producing Caldiamide sodium report very high yields. For example, a process utilizing freeze-drying after reaction and filtration reports yields of 99% to 99.7%. google.com Similarly, a purification technology involving recrystallization and beating claims a final product yield of over 81-83% with a purity exceeding 99.9%, explicitly stating its suitability for industrial large-scale production. google.com The combination of optimized reaction chemistry with efficient, modern purification and drying technologies provides a robust pathway to high-yield, scalable production of this compound.

Based on a comprehensive review of available data, the chemical name "this compound" appears in a 2013 consultation document from Australia's Therapeutic Goods Administration (TGA) regarding the International Harmonisation of Ingredient Names (IHIN). pmc.gov.au In this context, it is listed as a name with the designation "BAN" (British Approved Name). However, beyond this administrative mention, there is a notable absence of publicly available scientific literature, including detailed research findings on its analytical characterization.

Therefore, it is not possible to provide a scientifically accurate article with detailed, verifiable research findings, data tables, and diverse source citations as requested in the prompt's outline. Generating content for the specified sections on spectroscopic, chromatographic, and electrophoretic analysis would require fabricating data, which would compromise scientific accuracy.

Further investigation into ingredient databases shows "this compound" listed with a CAS Registry Number of 122760-91-2. tga.gov.au This CAS number corresponds to Caldiamide Sodium , with the molecular formula C19H29N2NaO5S and the IUPAC name sodium;(2S)-2-[[4-(2,2-dimethylpropanoylamino)phenyl]sulfonylamino]-3-methylbutanoate. The "-hydrate" suffix indicates the presence of water molecules within the crystal structure, a common form for pharmaceutical salts.

While the specific analytical data for the hydrate form is not detailed in accessible literature, the fundamental characterization would follow the principles outlined in the user's request. Any future analysis would be expected to conform to the standards set by the International Council for Harmonisation (ICH) guidelines.

Advanced Analytical Characterization and Method Development for Caldiamide Sodium Hydrate

Elemental Analysis and Metal Ion Determination

The precise quantification of the elemental composition of caldiamide sodium hydrate (B1144303) is crucial for confirming its identity, purity, and stoichiometry. This involves determining the content of its constituent elements, particularly the metal ions, sodium and calcium, as well as screening for trace metal impurities.

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)

ICP-OES is a robust technique for the determination of the concentration of elements in a sample. google.comgoogleapis.com For caldiamide sodium hydrate, ICP-OES would be the method of choice for accurately quantifying the sodium and calcium content. The analysis involves dissolving a precisely weighed sample of the compound in a suitable solvent, typically high-purity deionized water, and aspirating it into an argon plasma. The high temperature of the plasma excites the atoms of sodium and calcium, causing them to emit light at their characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of the element in the sample.

Table 1: Hypothetical ICP-OES Analysis Parameters for this compound

ParameterSetting for Sodium (Na)Setting for Calcium (Ca)
Analytical Wavelength589.592 nm317.933 nm
Plasma Power1300 W1300 W
Nebulizer Gas Flow0.8 L/min0.8 L/min
Auxiliary Gas Flow1.5 L/min1.5 L/min
Plasma Gas Flow15 L/min15 L/min
Sample Uptake Rate1.5 mL/min1.5 mL/min
Integration Time5 s5 s

Note: This table represents typical starting parameters for ICP-OES analysis and would require optimization for the specific instrument and sample matrix.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Trace Analysis

For the detection and quantification of trace and ultra-trace metal impurities, ICP-MS is the preferred method due to its exceptional sensitivity and specificity. rsna.orgrsc.org This is critical for pharmaceutical-grade compounds where impurities must be strictly controlled. The sample preparation is similar to that for ICP-OES. In the ICP-MS instrument, the ions generated in the plasma are directed into a mass spectrometer, which separates them based on their mass-to-charge ratio. This allows for the identification and quantification of elements at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.

Studies on the related gadolinium complex, gadodiamide (B1674392), have utilized ICP-MS to determine gadolinium retention in biological tissues, demonstrating the technique's applicability to analyzing elements within such complex chelates. oup.comresearchgate.netnih.govnih.gov

Table 2: Potential Trace Metal Impurities and their Typical ICP-MS Detection Limits

ElementSymbolCommon SourceTypical Limit of Quantification (LOQ) in Solution
LeadPbReagents, environment< 0.1 µg/L
MercuryHgReagents, environment< 0.1 µg/L
CadmiumCdReagents, environment< 0.1 µg/L
ArsenicAsReagents, environment< 0.5 µg/L
IronFeReagents, equipment< 1 µg/L
NickelNiReagents, equipment< 0.5 µg/L
CopperCuReagents, equipment< 0.5 µg/L

Note: This table lists common elemental impurities and their general detection limits by ICP-MS. Actual LOQs would be determined during method validation.

Other Quantitative Methods (Gravimetry, Titrimetry, Flame Emission Spectrometry, Atomic Absorption Spectrometry)

While ICP-based methods are the modern standard, classical and other spectroscopic techniques can also be employed for elemental analysis.

Gravimetric Analysis: This technique involves the precipitation of an element as an insoluble compound, which is then filtered, dried, and weighed. acs.orggoogle.comresearchgate.net For instance, calcium could be precipitated as calcium oxalate. However, this method is generally less sensitive and more time-consuming than instrumental techniques and can be prone to interferences.

Titrimetry: Titration methods, such as complexometric titrations, could be used to determine the calcium content. This would involve titrating the sample with a standard solution of a chelating agent like EDTA in the presence of a suitable metal indicator.

Flame Emission Spectrometry (FES): FES is particularly well-suited for the analysis of alkali and alkaline earth metals like sodium and potassium. researchgate.netnih.govslu.se The sample solution is introduced into a flame, and the intensity of the characteristic emission from the excited atoms is measured.

Atomic Absorption Spectrometry (AAS): AAS is another sensitive technique for quantifying metal ions. wiley.combeloit.edumdpi.com It measures the absorption of light by ground-state atoms in a flame. A specific hollow-cathode lamp for either sodium or calcium would be used as the light source.

Solid-State Characterization of Hydrate Forms

The solid-state properties of a pharmaceutical compound, including its crystal form and hydration state, are critical as they can influence its stability, solubility, and bioavailability.

Crystallographic Analysis and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. google.com A single-crystal X-ray diffraction (SCXRD) experiment on a suitable crystal of this compound would provide precise information on bond lengths, bond angles, coordination geometry of the metal ions, and the location of water molecules within the crystal lattice. This would unambiguously confirm the hydrate form and reveal the nature of the interactions holding the structure together.

In the absence of single crystals, Powder X-ray Diffraction (PXRD) is a powerful tool to characterize the crystalline nature of the bulk material. rsc.org The resulting diffraction pattern serves as a fingerprint for a specific crystalline form.

While general principles of X-ray diffraction are well-established, specific crystallographic data for this compound are not publicly available. google.comrsc.org The structures of numerous hydrated metal ions and other polyaminocarboxylate chelates have been extensively studied, providing a framework for what might be expected for this compound.

Investigation of Hydration-Dehydration Mechanisms

Hydrated compounds can lose water upon heating or changes in humidity, potentially leading to different crystalline forms or an amorphous state. Understanding these hydration-dehydration mechanisms is crucial for defining appropriate storage and handling conditions.

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are primary tools for these investigations.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA would reveal the temperature at which water is lost and the stoichiometry of the hydrate by the percentage of mass loss.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can detect endothermic events like dehydration and melting, or exothermic events like crystallization.

The combination of these techniques can provide a detailed picture of the thermal stability and phase transitions of the hydrate forms. Studies on other salt hydrates have shown that dehydration can be a multi-step process, often involving the formation of lower hydrates as intermediates.

Analysis of Pseudo-Coordination Bonds and Water Dynamics in Hydrates

This compound, a complex salt with the IUPAC name calcium sodium 5,8-bis(carboxylatomethyl)-11-(2-(methylamino)-2-oxoethyl)-3-oxo-2,5,8,11-tetraazatridecan-13-oate hydrate, presents a sophisticated architecture involving ionic and coordination interactions. medkoo.com The molecule is the hydrated salt form of a derivative of Diethylenetriaminepentaacetic acid bismethylamide (DTPA-BMA). google.comgoogle.com Its utility, particularly as a stabilizing excipient for metal chelates such as those used in magnetic resonance imaging (MRI), stems from the intricate interplay of its constituent parts. google.com The analysis of its structure reveals non-covalent interactions that can be described as pseudo-coordination bonds, alongside the dynamic behavior of its water of hydration.

Research into related complex hydrate systems demonstrates that the arrangement of water molecules is highly structured. ill.eursc.org The dynamics of this water are not static; molecules can exhibit varying degrees of mobility depending on their specific location within the crystal lattice—whether they are directly coordinated to a metal ion or situated in channels within the structure. nih.gov

Interactive Data Table: Potential Coordination Sites in Caldiamide (Note: This table is based on the known chemical structure of the caldiamide ligand and general principles of coordination chemistry.)

Functional Group in Ligand Atom Potential Interaction
Carboxylate (-COO⁻) Oxygen Strong ionic/coordination bonding with Ca²⁺ and Na⁺
Amine (tertiary) Nitrogen Potential coordination site for cations
Amide (-CONH-) Oxygen Weak coordination/hydrogen bonding with cations and water

The study of water dynamics in hydrates often employs techniques such as Fourier-transform Raman (FT-Raman) spectroscopy and molecular dynamics (MD) simulations. rsc.orgnih.gov For instance, hydrogen/deuterium (H/D) exchange studies using FT-Raman can provide insights into the mobility of water molecules within a crystal lattice. nih.gov The rate of exchange is indicative of how freely the water molecules can move and interact with their surroundings. In channel hydrates, water mobility is highly dependent on the dimensions of the hydrate channel. nih.gov

MD simulations on similar complex systems, such as sodium aluminosilicate (B74896) hydrate gels, reveal that confined water molecules can be classified as either mobile or immobile, with their mobility being significantly influenced by the surrounding ions and the structure of the host matrix. rsc.org The presence of cations like Na⁺ creates distinct hydration shells where water dynamics differ significantly from bulk water. nih.govresearchgate.net In the case of this compound, the Ca²⁺ and Na⁺ ions would organize the water molecules, restricting their rotational and translational freedom compared to free water. nih.gov The properties of this "adsorbed water" are critical to the stability of the hydrate. ill.eu

Research findings suggest that the stability of such complex chelates is enhanced when there is a proper fit between the ligand and the coordinated ions, leaving space for the coordination of water molecules, which can complete the coordination sphere of the metal ion. google.com

Interactive Data Table: Factors Influencing Water Dynamics in Hydrates (Note: This table summarizes general research findings applicable to complex hydrates like this compound.)

Factor Influence on Water Dynamics Relevant Research Context
Cation Identity (e.g., Na⁺, Ca²⁺) Stronger ion-dipole interactions with divalent cations (Ca²⁺) lead to more restricted water mobility. Studies on various salt solutions show different effects on water reorientation dynamics based on the ion. researchgate.net
Ligand Structure The steric hindrance and electronic properties of the organic ligand create specific pockets and channels for water, dictating its mobility. The structure of the host matrix is a key determinant of water dynamics in confined environments. rsc.org
Water Content Higher water content can lead to the formation of more "bulk-like" water with higher mobility, potentially affecting crystal stability. Increasing water content can lead to depolymerization in some hydrate structures. rsc.org

Mechanistic Investigations of Caldiamide Sodium Hydrate S Biological and Chemical Activities

Molecular Basis of Paramagnetic Properties in Contrast Enhancement

Gadodiamide's utility as a contrast agent is rooted in the paramagnetic nature of the gadolinium ion. drugbank.com When introduced into a magnetic field, the gadolinium ion develops a magnetic moment that influences the relaxation rates of surrounding water protons. drugbank.comnih.gov This alteration in proton relaxation is the fundamental principle behind its contrast-enhancing capabilities in MRI.

Gadodiamide (B1674392) significantly shortens the spin-lattice (T1) and spin-spin (T2) relaxation times of water protons in the tissues where it distributes. nih.govfda.gov The paramagnetic gadolinium ion creates a local magnetic field, which provides an additional and efficient mechanism for the protons to transfer energy to the surrounding lattice, thereby accelerating T1 relaxation. drugbank.com This T1 shortening leads to an increased signal intensity on T1-weighted MRI images, which is the primary basis for contrast enhancement in clinical practice. nih.govradiopaedia.org

While T2 relaxation time is also shortened, the effect on T1 is more pronounced at the clinically administered concentrations. nih.govfda.gov At very high concentrations, the T2 shortening effect can become dominant, leading to a decrease in signal intensity. radiopaedia.orgmriquestions.com However, in typical diagnostic applications, the primary outcome is an enhanced, brighter signal in tissues where the agent accumulates. mriquestions.com In vitro studies have shown that the T1 and T2 relaxivities of gadodiamide are comparable to other similar gadolinium-based contrast agents. nih.gov

Impact of Gadodiamide on Proton Relaxation Times
Relaxation TimeEffect of GadodiamideResulting Signal Change (Clinical Doses)
T1 (Spin-Lattice)ShortenedIncreased Signal Intensity (Brighter Image)
T2 (Spin-Spin)ShortenedMild decrease in signal intensity, typically overwhelmed by T1 effect

Following intravenous administration, gadodiamide rapidly distributes into the extracellular fluid. drugbank.comfda.gov Its volume of distribution is approximately 200 ± 61 mL/kg, which is consistent with the volume of extracellular water. nih.govfda.gov Gadodiamide does not bind to human serum proteins in vitro, facilitating its free distribution within this compartment. drugbank.comfda.gov

Under normal physiological conditions, gadodiamide does not cross the intact blood-brain barrier. fda.gov Consequently, it does not accumulate in the normal brain parenchyma or in lesions that maintain a normal blood-brain barrier, such as cysts or mature postoperative scars. fda.gov However, in areas of abnormal vascularity or where the blood-brain barrier is disrupted—as is common in neoplasms, abscesses, and subacute infarcts—gadodiamide can extravasate from the vasculature and accumulate in the interstitial space of the lesion. drugbank.comnih.govfda.gov This localized accumulation leads to a significant T1 shortening in the lesion, making it appear bright on T1-weighted images and thus enhancing its visibility. nih.gov The agent is primarily eliminated from the body through the kidneys via glomerular filtration. nih.govfda.gov

Investigation of Oxidative Stress Reduction Potential

Antioxidative Properties and Reactive Oxygen Species Scavenging

The investigation into the antioxidative properties of a chemical compound typically involves a series of in vitro assays designed to measure its ability to neutralize free radicals and other reactive oxygen species (ROS). ROS, such as superoxide (B77818) anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), are highly reactive molecules generated during normal metabolic processes. nih.gov When produced in excess, they can lead to oxidative stress, a condition implicated in cellular damage and the pathogenesis of numerous diseases. nih.gov

Standard assays to evaluate antioxidant capacity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the thiobarbituric acid reactive substances (TBARS) assay, which measures lipid peroxidation. cabidigitallibrary.orgnih.gov The DPPH assay, for instance, relies on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. cabidigitallibrary.org

To date, no specific studies have been published detailing the application of these or other antioxidant assays to Caldiamide sodium hydrate (B1144303). Therefore, no quantitative data, such as IC₅₀ values (the concentration of an antioxidant required to scavenge 50% of free radicals), are available for this compound.

Antioxidant Assay Type General Principle Data Availability for Caldiamide Sodium Hydrate
DPPH Radical ScavengingMeasures the ability of a compound to donate a hydrogen atom to the DPPH radical. cabidigitallibrary.orgNo data available
Ferric Reducing Antioxidant Power (FRAP)Measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).No data available
Reactive Oxygen Species (ROS) ScavengingAssesses the direct quenching of specific ROS like superoxide or hydroxyl radicals.No data available
Lipid Peroxidation Inhibition (e.g., TBARS)Evaluates the ability of a compound to inhibit the oxidative degradation of lipids.No data available

Implications for Neurodegenerative and Other Oxidative Stress-Related Disorders

Given the established link between oxidative stress and the progression of neurodegenerative diseases like Alzheimer's and Parkinson's disease, compounds with significant antioxidative and ROS-scavenging properties are of considerable research interest. nih.gov The mechanism of action in this context often involves the protection of neuronal cells from damage induced by oxidative stress. nih.gov

However, without any empirical data on the antioxidative capacity of this compound, any discussion of its potential implications for neurodegenerative or other oxidative stress-related disorders would be purely speculative. There is currently no scientific evidence to suggest that this compound has a protective role in these conditions.

Immunomodulatory Effects and Pathways

Immunomodulation refers to the alteration of the immune response, which can involve either the enhancement or suppression of immune system activity. The immunomodulatory potential of a compound is often assessed by examining its effects on various immune cells, such as lymphocytes and macrophages, and its influence on the production of signaling molecules like cytokines. nih.govnews-medical.net Key inflammatory cytokines include tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6), while anti-inflammatory cytokines include interleukin-10 (IL-10). news-medical.net

Investigations into immunomodulatory pathways may involve analyzing the activation of transcription factors like NF-κB, which plays a central role in regulating inflammatory responses. frontiersin.org However, the scientific literature lacks any studies investigating the effects of this compound on immune cell function, cytokine production, or any related signaling pathways. A study on sodium chlorite, a different sodium-containing compound, showed minimal immunotoxicity in mice, but these findings cannot be extrapolated to this compound. nih.gov

Immunomodulatory Parameter General Method of Investigation Data Availability for this compound
Cytokine Production (e.g., TNF-α, IL-6, IL-10)Measurement of cytokine levels in cell culture supernatants (e.g., using ELISA) after exposure to the compound. news-medical.netNo data available
Immune Cell ProliferationAssessment of lymphocyte or other immune cell proliferation in the presence of the compound.No data available
Phagocytic ActivityEvaluation of the effect on the phagocytic capacity of macrophages.No data available
NF-κB Pathway ActivationAnalysis of the activation or inhibition of the NF-κB signaling pathway in immune cells. frontiersin.orgNo data available

Preclinical Research and Translational Studies of Caldiamide Sodium Hydrate

In Vitro Studies on Cellular Interactions and Biological Systems

Assessment of Effects on Mast Cell Histamine (B1213489) Release and Complement Activation

The complement system, a crucial component of innate immunity, can be activated through classical, alternative, and lectin pathways. plos.org This activation leads to the production of anaphylatoxins, such as C3a and C5a, which can trigger the degranulation of mast cells and basophils, releasing vasoactive mediators like histamine. nih.govnih.govimmuneed.com This process, known as Complement Activation-Related Pseudo-Allergy (CARPA), can lead to hypersensitivity reactions. immuneed.com

In the context of gadolinium-based contrast agents, with which caldiamide sodium is often formulated, the potential for complement activation and subsequent histamine release is a subject of investigation. Studies have shown that complement peptides C3a and C5a can directly stimulate histamine release from rat mast cells in vitro. nih.gov This release is a calcium-dependent process and is potentiated by phosphatidyl serine. nih.gov The interaction between the complement system and mast cells is a key aspect of inflammatory and allergic responses. nih.gov While direct studies on Caldiamide Sodium Hydrate's effect on mast cell histamine release are not extensively detailed in the provided results, the known mechanisms of complement activation and its downstream effects on mast cells provide a framework for assessing the potential interactions of any substance introduced into the bloodstream.

Impact on Erythrocyte Fragility, Morphology, and Enzyme Activity

The integrity and function of erythrocytes, or red blood cells, are vital for oxygen transport. Their deformability allows them to navigate through narrow capillaries. mdpi.com Intracellular calcium levels are tightly regulated in erythrocytes, and an influx of calcium can lead to significant changes in their properties. nih.gov Increased intracellular calcium can cause a loss of potassium and water, leading to cellular dehydration, changes in morphology from a biconcave disc to echinocytes, and increased rigidity. nih.gov These changes are also associated with the hydrolysis of adenosine (B11128) triphosphate (ATP). nih.gov

The functionality of enzymes like Na,K-ATPase is crucial for maintaining the ionic balance and deformability of erythrocytes. mdpi.com Oxidative stress can impair the function of this enzyme, leading to decreased deformability. mdpi.com While direct studies on the impact of Caldiamide Sodium Hydrate (B1144303) on erythrocyte fragility and enzyme activity are not specified in the search results, the known sensitivity of erythrocytes to changes in their ionic and metabolic environment underscores the importance of evaluating these parameters for any intravenously administered compound. Studies on related compounds or conditions show that even slight alterations in the extracellular environment can influence erythrocyte properties. For instance, the removal of extracellular calcium can lead to the redistribution of membrane-bound hemoglobin. mdpi.com

Investigation of Caldiamide Alone in Fibroblast Cultures

Fibroblasts are key cells in wound healing and tissue remodeling, responsible for producing extracellular matrix components like collagen. nih.gov In vitro studies using human dermal fibroblasts are common for assessing the biocompatibility and potential effects of various compounds on cellular processes. nih.govmdpi.com Research on fibroblast cultures often involves evaluating cell proliferation, viability, and the production of matrix components. nih.govuzh.ch

While specific studies investigating this compound alone in fibroblast cultures were not detailed in the provided search results, research on related components offers insights. For example, studies have investigated the effects of gadolinium, a component of some contrast agents that include caldiamide sodium, on fibroblast function. nih.gov These studies have examined endpoints such as fibroblast proliferation and the production of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs). nih.gov The use of defined and animal component-free fibroblast growth media is becoming a standard to ensure reproducibility in such research. bio-connect.nl

Pharmacokinetic and Biodistribution Studies in Animal Models

Rapid Distribution and Elimination Profiles in Rodents

Pharmacokinetic studies are essential to understand how a substance is absorbed, distributed, metabolized, and excreted by the body. nuvisan.com In preclinical research, these studies are often conducted in animal models like rats. nih.govmimt.com.pl

A study on 14C-labeled Caldiamide Sodium (NaCa DTPA-BMA) in rats provided key pharmacokinetic data. nih.gov Following intravenous administration, the plasma concentrations of the drug declined rapidly. nih.gov The study reported a short elimination half-life, indicating rapid clearance from the plasma. nih.gov The distribution volume suggested that Caldiamide Sodium distributes into the extracellular fluid compartment. nih.gov The primary route of excretion was found to be renal, with a significant portion of the administered dose excreted in the urine within the first few hours. nih.gov Over a period of 120 hours, the majority of the dose was recovered in the urine, with a small fraction found in the feces. nih.gov The study also noted that a small amount of the calcium ion in the caldiamide sodium molecule could be displaced by endogenous zinc or copper ions in vivo. nih.gov

Pharmacokinetic Parameters of Caldiamide Sodium in Rats

ParameterValueUnit
Elimination Half-life0.31h
Distribution Volume244ml/kg
Plasma Clearance9.2ml/min/kg
Data from a study involving intravenous dosing of 14C-labeled NaCa DTPA-BMA in rats. nih.gov

Excretion of Radioactivity after Intravenous Dosing of 14C-labeled Caldiamide Sodium in Rats

Time after InjectionCumulative Excretion in Urine (%)Cumulative Excretion in Feces (%)
4 h86.6Not Reported
120 h95.33.3
Data represents the percentage of the administered dose of radioactivity. nih.gov

Renal Clearance Mechanisms and Glomerular Filtration Rates

The kidneys are the primary route of elimination for this compound from the body. imedi.co.uk Its clearance from the bloodstream is efficient, with renal and plasma clearance rates being nearly identical. nih.govmedsafe.govt.nzfda.gov This similarity in clearance rates is characteristic of substances that are predominantly excreted through glomerular filtration. nih.govmedsafe.govt.nzfda.gov

The glomerular filtration rate (GFR) is a key measure of kidney function, representing the rate at which fluid is filtered through the glomeruli of the kidneys. wikipedia.org For substances like Caldiamide sodium, which are freely filtered, the renal clearance is directly related to the GFR. numberanalytics.com In individuals with normal kidney function, the GFR is typically around 125 mL/min. numberanalytics.com However, in patients with impaired renal function, the elimination half-life of similar compounds is significantly prolonged. medsafe.govt.nz For instance, in patients with a GFR between 18-43 mL/min, the mean elimination half-life has been observed to be 5.8 hours. medsafe.govt.nz

The process of renal clearance involves three main mechanisms: glomerular filtration, tubular secretion, and tubular reabsorption. numberanalytics.com Given that Caldiamide sodium's clearance aligns with that of substances excreted by glomerular filtration, it is understood that it is freely filtered from the blood as it passes through the glomeruli. nih.govmedsafe.govt.nzfda.govnumberanalytics.com

The following table provides a summary of renal clearance parameters for compounds primarily eliminated via glomerular filtration:

ParameterTypical Value/CharacteristicReference
Primary Elimination Route Kidneys imedi.co.uk
Renal Clearance Rate Nearly identical to plasma clearance rate nih.govmedsafe.govt.nzfda.gov
Dominant Clearance Mechanism Glomerular Filtration nih.govmedsafe.govt.nzfda.govnumberanalytics.com
GFR in Normal Adults ~125 mL/min numberanalytics.com
Elimination Half-Life (Impaired Renal Function) 5.8 hours (in patients with GFR 18-43 mL/min) medsafe.govt.nz

Metabolic Fate and Identification of In Vivo Metabolites (e.g., Zn/Cu Forms)

Preclinical studies indicate that this compound is metabolically stable. There is no detectable biotransformation or decomposition of the compound observed in vivo. medsafe.govt.nz The majority of the administered dose is excreted unchanged in the urine. nih.govmedsafe.govt.nz

While the parent compound itself does not appear to be metabolized, the potential for in vivo transmetallation with endogenous ions like zinc (Zn²⁺) and copper (Cu²⁺) is a consideration for this class of compounds. researchgate.net This process involves the exchange of the central metal ion of the chelate with other metal ions present in the body. However, specific studies identifying Zn/Cu forms of this compound as in vivo metabolites are not extensively detailed in the provided search results. The stability of the chelate is a key factor in minimizing such transmetallation events. researchgate.netresearchgate.net

Lack of Detectable Biotransformation or Decomposition in Preclinical Studies

Consistent with its metabolic stability, preclinical investigations have not identified any significant biotransformation or decomposition products of this compound. medsafe.govt.nz Studies in rats and dogs have shown that similar compounds are not metabolized. fda.gov The compound is eliminated from the body in its original form, primarily through renal excretion. nih.govmedsafe.govt.nz This lack of metabolism simplifies its pharmacokinetic profile and reduces the potential for the formation of active or toxic metabolites. nih.gov

Evaluation in Preclinical Disease Models

Efficacy in Animal Models of Glomerulopathy and Proteinuria Reduction

The evaluation of this compound in specific animal models of glomerulopathy and for its direct effect on proteinuria reduction is not explicitly detailed in the provided search results. However, the management of proteinuria is a critical aspect of treating kidney diseases. medscape.com Proteinuria, the presence of excess protein in the urine, is a marker of kidney damage and a risk factor for the progression of chronic kidney disease. medscape.com Therapies aimed at reducing proteinuria are considered protective against further decline in kidney function. medscape.comnih.gov Animal models are crucial in the preclinical assessment of potential therapies for kidney diseases. nih.gov

Therapeutic Potential in Murine Models of Lupus Nephritis

Lupus nephritis is a serious complication of systemic lupus erythematosus (SLE), an autoimmune disease. nih.govnih.gov Murine models of lupus nephritis are essential tools for understanding the disease's pathogenesis and for testing new therapeutic interventions. nih.govurncst.comfrontiersin.org These models often exhibit key features of the human disease, including the production of autoantibodies, immune complex deposition in the glomeruli, and subsequent kidney inflammation and damage, leading to proteinuria. nih.govurncst.comfrontiersin.org While the direct therapeutic potential of this compound in murine models of lupus nephritis is not specified in the search results, research in this area focuses on modulating the immune response and reducing inflammation to preserve kidney function. nih.govmdpi.com

Role as a Pharmaceutical Excipient in Advanced Formulations

Stabilization of Gadolinium Chelates in Contrast Agents

The primary function of this compound is to act as a chelating agent. google.com It is a key excipient in formulations of non-ionic, linear GBCAs, such as gadodiamide (B1674392). wiley.comfda.gov The gadolinium ion (Gd³⁺) is highly toxic in its free form, necessitating its encapsulation within a stable chelate complex for safe in vivo use. nih.gov

Non-ionic linear GBCAs have inherently lower thermodynamic and kinetic stability compared to their ionic or macrocyclic counterparts. wiley.com This lower stability increases the risk of the toxic Gd³⁺ ion being released from the chelate, a process known as transmetallation. nih.gov To counteract this, formulations like Omniscan™ include an excess of a chelating ligand in the form of caldiamide sodium. wiley.comresearchgate.net

Table 1: Composition of a Gadodiamide-Based Contrast Agent

ComponentConcentration per mLPurpose
Gadodiamide287 mgActive contrast agent
Caldiamide Sodium 12 mg Stabilizing excipient
Water for Injectionq.s.Vehicle
This table illustrates the typical composition of a gadodiamide injection, highlighting the role of caldiamide sodium as a key excipient. indiamart.comnih.gov

Influence on Formulation pH and Stability

The stability of gadolinium chelates is highly dependent on pH. this compound, in conjunction with other agents like sodium hydroxide (B78521) or hydrochloric acid, helps to maintain the pH of the formulation within a specific range, typically between 5.5 and 7.5. google.comgoogle.comgoogle.com This controlled pH environment is crucial for ensuring the stability of the gadolinium chelate and preventing the release of free Gd³⁺ ions. Strict pH control is necessary for reproducible results and to minimize the risk of gadolinium release.

Table 2: Key Properties and Role of Caldiamide Sodium in Formulations

PropertyValue/RoleSignificance
Chemical FunctionChelating AgentBinds free Gd³⁺ ions, preventing toxicity. google.com
Formulation RoleStabilizerEnhances the stability of the primary gadolinium chelate. google.comgoogleapis.com
pH ControlContributes to pH range of 5.5-7.5Maintains optimal pH for chelate stability. google.comgoogle.com
This table summarizes the critical functions of caldiamide sodium in pharmaceutical formulations.

Intellectual Property and Patent Landscape Analysis of Caldiamide Sodium Hydrate

Review of Existing Patent Literature on Synthesis and Purification

The manufacturing process for Caldiamide Sodium has been a subject of proprietary interest, with some manufacturers being reluctant to disclose their methods. google.com However, a review of patent literature reveals key methodologies for its synthesis and, critically, its purification to meet stringent medicinal standards. google.comgoogle.com

Initial synthesis routes often start from Diethylenetriaminepentaacetic acid bismethylamide (DTPA-BMA). google.com A Korean patent, KR20090035283A, describes a process where DTPA-BMA is reacted with a calcium compound (like calcium acetate) and a sodium compound (like sodium methoxide) in distilled water. google.com This patent highlights a need for an industrially viable production method that yields a high-purity product without residual solvents, suggesting lyophilization (freeze-drying) or spray-drying as preferable crystallization methods over traditional solvent-based techniques to avoid impurities and environmental concerns. google.com

A significant challenge addressed in the patent literature is achieving the high purity required for pharmaceutical applications. google.com Chinese patent CN106008254A specifically provides a technology for refining crude Caldiamide Sodium. google.com This patent outlines a two-step purification process involving recrystallization and beating, which is suitable for large-scale industrial production and results in high purity and good yield. google.com The process addresses the shortcomings of earlier synthesis methods that did not detail subsequent refining steps, resulting in a product unsuitable for medicinal use. google.com

The table below summarizes the key steps from the patent literature for the synthesis and purification of Caldiamide Sodium.

Patent IDKey Process StageDescription of Method
KR20090035283ASynthesisReacting Diethylenetriaminepentaacetic acid bismethylamide (DTPA-BMA) with a calcium source (e.g., calcium acetate) and a sodium source (e.g., sodium methoxide) in an aqueous solution. google.com
KR20090035283ACrystallizationProposes lyophilization or spray-drying to obtain high-purity, uniform crystals without residual solvents. google.com
CN106008254APurification (Recrystallization)Dissolving crude Caldiamide Sodium in an alcohol solvent at 30-50°C, followed by cooling and crystallization with the addition of another organic solvent like acetone (B3395972). google.com
CN106008254APurification (Beating)The recrystallized product is further treated in a polar aprotic solvent such as acetonitrile (B52724) to achieve higher purity. google.com
CN106008254ADryingVacuum drying the final product at 50-65°C. google.com

Analysis of Patents Related to Formulations and Excipient Applications

Caldiamide sodium's primary patented application is as an excipient in gadolinium-based contrast agent formulations. google.com.pggoogleapis.com Its function is to act as a stabilizer for the gadolinium chelate. google.com.pg Patents such as US8192721B2 describe compositions designed to reduce the toxicity associated with these contrast agents. google.com.pggoogleapis.com In these formulations, Caldiamide sodium is included alongside other excipients to ensure the stability of the primary agent, such as Gadodiamide (B1674392). google.com.pg The presence of Caldiamide sodium is critical for safety, as it chelates any free gadolinium ions, which are toxic. google.com

The patent literature indicates that formulations containing gadolinium-based agents may include a variety of excipients to enhance stability, adjust pH, and ensure patient comfort. google.com.pggoogleapis.com Caldiamide sodium is specifically named as a key calcium excipient for this purpose. google.com.pggoogleapis.com The patents cover the composition of the final drug product, where Caldiamide sodium is a component of a broader formulation. google.com.pg These patents protect the final injectable product rather than the compound itself, demonstrating a strategy of protecting the application of the molecule.

The table below lists excipients mentioned in patents in the context of gadolinium-based contrast agent formulations, where Caldiamide sodium serves as a stabilizer.

Excipient CategorySpecific Examples Mentioned in Patent LiteraturePurpose in Formulation
StabilizersCaldiamide sodium, Calcium hydroxide (B78521), Calcium chloride dihydrate google.com.pggoogleapis.comTo stabilize the gadolinium chelate and prevent dissociation of toxic Gd3+ ions. google.com.pg
Toxicity Reducing AgentsDerivatized cyclodextrins (e.g., sulfobutyl ether cyclodextrin) google.com.pgTo reduce toxicities caused by gadolinium-based agents, believed to enhance excretion. google.com.pggoogleapis.com
pH AdjustersSodium hydroxide, Hydrochloric acid google.comgoogle.com.pgTo adjust the pH of the final formulation to a physiologically acceptable range (e.g., 5.5 to 8.0). google.comgoogle.com.pg
OtherMeglumine, Trometamol (tromethamine) googleapis.comGeneral purpose excipients in parenteral formulations. googleapis.com

Patent Strategies for Novel Chemical Entities and Derivatizations

For a compound like Caldiamide Sodium Hydrate (B1144303), which is an existing chemical entity, patent strategies typically shift from protecting the core molecule to protecting innovations related to its use and improvement. Patent term extensions are no longer limited to new chemical entities (NCEs) but can apply to new formulations, novel drug delivery systems, and combination therapies. drugpatentwatch.com

Should researchers develop derivatives of Caldiamide sodium, a common strategy would be to file patents covering these new, structurally distinct molecules. However, for the existing compound, the following strategies are more relevant:

New Formulations: Developing and patenting an improved formulation of a contrast agent that uses Caldiamide sodium could provide a new layer of intellectual property protection. drugpatentwatch.com This could involve, for example, a formulation with enhanced stability, reduced viscosity, or a better safety profile. google.comdrugpatentwatch.com

Novel Drug Delivery Systems: While Caldiamide sodium is part of an injectable solution, any innovation in the delivery mechanism could be patentable. drugpatentwatch.compatentpc.com This is a broad area of pharmaceutical patenting that focuses on how a drug is administered to improve its efficacy or patient compliance. patentpc.com

Combination Therapies: Patenting a combination of Caldiamide sodium (as part of its contrast agent formulation) with another diagnostic or therapeutic agent for a specific application would be a viable strategy. drugpatentwatch.com

Method-of-Use Patents: If a new use for Caldiamide sodium were discovered, even outside of contrast media, that new application could be patented. This is a common strategy for extending the commercial life of known compounds.

These strategies focus on the application and improvement of the known molecule, creating value and market exclusivity beyond the initial composition of matter patent, which may have expired or was never filed for the excipient itself. tandfonline.com

Emerging Trends in Patenting Biological Applications and Mechanisms

The landscape of pharmaceutical patenting is continually evolving. While Caldiamide sodium is a small molecule, trends in the broader biopharmaceutical sector can offer insights into future patenting opportunities. tandfonline.comtandfonline.com

One significant trend is the increasing focus on patenting the biological mechanism of action. wabarnews.org For Caldiamide sodium, its mechanism is primarily as a chelating agent. google.com If further research were to uncover a more complex biological interaction or a secondary mechanism, for instance, how it influences cellular pathways to mitigate gadolinium toxicity, this newly discovered mechanism could become the subject of a patent application. googleapis.comwabarnews.org

Furthermore, the line between small molecules and biologics is blurring, with a growing number of patents for complex small molecules and drug conjugates. worldpharmatoday.com There is an opportunity to patent conjugates of Caldiamide sodium or its derivatives with other molecules to create a new chemical entity with unique properties.

The Supreme Court's decision in Amgen v. Sanofi has reinforced the need for patents to enable a person skilled in the art to make and use the full scope of the claimed invention, which may lead to narrower, more defined patent claims for biological inventions. wabarnews.org This suggests that future patents related to Caldiamide sodium's biological applications would need to be supported by robust data demonstrating the claimed effect across the entire scope of the claim. wabarnews.org

Challenges and Opportunities in Intellectual Property Protection for Caldiamide Sodium Hydrate Research

The intellectual property (IP) protection for a specific, non-novel compound like this compound presents unique challenges and opportunities.

Challenges:

Existing Prior Art: As a known compound with established uses, obtaining broad patent protection for the molecule itself is not feasible. google.comgoogle.com The wealth of existing public and patent literature makes it difficult to establish novelty and non-obviousness for new inventions. tandfonline.com

Niche Application: The primary application of Caldiamide sodium is in a specific type of medical product, which may limit the commercial incentive for extensive R&D into new applications compared to a broad-spectrum therapeutic agent. google.com

Cost and Complexity of IP Management: Managing an IP portfolio, even for a single compound, involves significant costs for filing, maintenance, and potential litigation. inspireip.com For a component of a larger product, the cost-benefit analysis of pursuing extensive patent protection can be complex. ifpma.org

Freedom to Operate: Researchers looking to develop new formulations or applications involving Caldiamide sodium must navigate the existing "patent thicket" surrounding gadolinium contrast agents and their components to ensure they are not infringing on existing patents. patentpc.com

Opportunities:

Patent Landscape Analysis: A thorough analysis of the patent landscape can reveal gaps and opportunities for innovation. lexisnexisip.cominventionip.com It can identify areas with less patent congestion, highlight emerging technologies, and inform strategic R&D investment. inventionip.comgevers.eu

Incremental Innovation: There are significant opportunities to patent incremental but valuable improvements. As seen with patent CN106008254A, patents on improved purification processes that increase yield and purity can be highly valuable. google.com Similarly, new formulations with improved safety or stability profiles offer a clear path to patentability. drugpatentwatch.com

Repurposing: Discovering and patenting a new use for Caldiamide sodium outside of its current application as a stabilizer for contrast agents represents a significant opportunity. drugpatentwatch.com The growing interest in drug repurposing, aided by computational methods, could uncover unexpected new applications. worldpharmatoday.com

Global Filing Strategy: As the use of advanced medical imaging grows globally, a strategic international patent filing strategy can protect market share in various jurisdictions. inventionip.com

Q & A

Q. What are the standard synthetic routes for preparing Caldiamide sodium hydrate, and how can reaction conditions be optimized?

this compound can be synthesized via condensation reactions using sodium hydride or sodium ethoxide as catalysts. For example, o-phenylenediamine and diethyl phthalate condense in the presence of sodium hydride to yield diamide derivatives (71% yield) . Key optimization parameters include:

  • Catalyst concentration : Excess sodium hydride improves reaction efficiency but may increase side products.
  • Solvent choice : Ethanol is commonly used for its polarity and ability to stabilize intermediates.
  • Temperature control : Reactions typically proceed at reflux (70–80°C) to balance kinetics and thermal stability of intermediates .
    Post-synthesis purification involves recrystallization or column chromatography to isolate the product.

Q. What safety precautions are critical when handling this compound in laboratory settings?

this compound, like other cadmium-containing compounds, requires stringent safety protocols:

  • Engineering controls : Use fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks .
  • Personal protective equipment (PPE) : Wear nitrile gloves, particulate-filter respirators (EN 143 standard), and eye protection with side shields .
  • Waste management : Store in corrosion-resistant containers (e.g., polyethylene) and neutralize residual material with 5% acetic acid before disposal .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Infrared (IR) spectroscopy : Identify carbonyl stretching vibrations (1695 cm⁻¹ for diamides) and absence of lactone peaks (1750–1850 cm⁻¹) to confirm structure .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 238 for a related diamide) validate molecular weight .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing this compound derivatives?

Contradictions often arise from impurities or isomeric byproducts. Mitigation strategies include:

  • Multi-technique validation : Cross-reference NMR (e.g., ¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) data. For example, IR can distinguish lactone vs. diamide carbonyl groups .
  • Chromatographic separation : Use HPLC with a C18 column (acetonitrile/water gradient) to isolate isomers before analysis .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation but requires high-purity samples .

Q. What experimental design considerations are essential for studying this compound’s redox behavior in aqueous systems?

  • Buffer selection : Use phosphate buffers (pH 7.4) to mimic physiological conditions, avoiding carbonate buffers that may complex cadmium ions .
  • Electrochemical methods : Cyclic voltammetry (scan rate: 50–100 mV/s) in a three-electrode system (glassy carbon working electrode) reveals redox potentials. Pre-purge solutions with nitrogen to eliminate oxygen interference .
  • Spectrophotometric assays : Monitor absorbance at 600 nm for redox indicators like 2,6-dichlorophenol-indophenol (DCPIP), which transitions from blue (oxidized) to colorless (reduced) .

Q. How can batch-to-batch variability in this compound synthesis impact reproducibility in biological assays?

Variability arises from:

  • Residual salts : Trace sodium hydride or acetate alters ionic strength. Request peptide content analysis (via amino acid analysis or Kjeldahl method) to quantify impurities .
  • Hydration state : Thermogravimetric analysis (TGA) determines water content (heating to 120°C under nitrogen) .
  • Solubility differences : Pre-solubilize in DMSO (≤1% v/v in aqueous media) and filter-sterilize (0.22 µm) to ensure consistency in cell-based assays .

Methodological Resources

  • Synthetic protocols : Refer to Russian Chemical Bulletin (2013) for sodium ethoxide-mediated condensations .
  • Safety guidelines : GHS 1.0 reports detail cadmium compound handling .
  • Analytical standards : Use ACS-grade reagents and validate instruments with certified reference materials (e.g., NIST SRM 84b) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.